molecular formula C22H28FN3O3 B2681980 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide CAS No. 1005305-26-9

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B2681980
CAS No.: 1005305-26-9
M. Wt: 401.482
InChI Key: QJNVJTYZUWBZDH-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a morpholine ring, and a fluorophenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-fluorophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dimethylamino group and morpholine ring may enhance its binding affinity and selectivity towards certain targets, while the fluorophenoxy group may contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-chlorophenoxy)acetamide
  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-bromophenoxy)acetamide
  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-iodophenoxy)acetamide

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-25(2)18-9-7-17(8-10-18)20(26-11-13-28-14-12-26)15-24-22(27)16-29-21-6-4-3-5-19(21)23/h3-10,20H,11-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNVJTYZUWBZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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